Limited Published Bioactivity Data Precludes Direct Potency Comparison
At the time of this analysis, no primary research paper, patent, or authoritative curated database (ChEMBL, BindingDB, PubChem BioAssay) reports a quantitative IC50, Ki, EC50, or any other bioactivity value for N-(octahydro-1,4-benzodioxin-6-yl)-2-(thiophen-3-yl)acetamide itself. In contrast, structurally related 2-(thiophen-3-yl)acetamide derivatives such as verosudil (with an isoquinolinone amine substituent) are known ROCK1/ROCK2 inhibitors (Kis = 2 nM) [1]. No direct head-to-head or cross-study potency comparison is possible.
| Evidence Dimension | Biochemical potency (IC50/Ki) |
|---|---|
| Target Compound Data | No quantitative bioactivity data publicly available |
| Comparator Or Baseline | Verosudil (2-(dimethylamino)-N-(1-oxo-2H-isoquinolin-6-yl)-2-(thiophen-3-yl)acetamide): ROCK1 Ki = 2 nM, ROCK2 Ki = 2 nM |
| Quantified Difference | Not calculable |
| Conditions | Verosudil: in vitro kinase inhibition assay (PubChem SID 135178386) |
Why This Matters
Procurement decisions based on assumed bioactivity carry high risk when the target compound lacks even a single published activity data point, while analogs from the same core class demonstrate nanomolar potency against specific targets.
- [1] PubChem. (2026). Verosudil (AR-12286) Bioactivity Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
